molecular formula C9H11Si B3046170 Silane, (2,4,6-trimethylphenyl)- CAS No. 120578-34-9

Silane, (2,4,6-trimethylphenyl)-

Cat. No.: B3046170
CAS No.: 120578-34-9
M. Wt: 147.27 g/mol
InChI Key: HYEXPOJMQRBBRX-UHFFFAOYSA-N
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Description

Silane, (2,4,6-trimethylphenyl)-: is an organosilicon compound with the molecular formula C9H14Si (Trimethylsilyl)benzene or Phenyltrimethylsilane . This compound is characterized by a silicon atom bonded to a phenyl group and three methyl groups. It is a colorless liquid with a boiling point of approximately 168-170°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing Silane, (2,4,6-trimethylphenyl)- involves the reaction of with . The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

    Hydrosilylation: Another method involves the hydrosilylation of with in the presence of a platinum catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of Silane, (2,4,6-trimethylphenyl)- often involves large-scale Grignard reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Silane, (2,4,6-trimethylphenyl)- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include and .

    Reduction: Reduction reactions can convert Silane, (2,4,6-trimethylphenyl)- to simpler silanes. is a common reducing agent used in these reactions.

    Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups. using or is a typical example.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, reflux conditions.

    Substitution: Chlorine or bromine, UV light or heat.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

Chemistry: Silane, (2,4,6-trimethylphenyl)- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems.

Medicine: Silane, (2,4,6-trimethylphenyl)- is investigated for its role in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved stability and efficacy.

Industry: In the industrial sector, this compound is used as a coupling agent to improve the adhesion of coatings and sealants. It is also utilized in the production of high-performance materials such as silicones and resins.

Mechanism of Action

The mechanism of action of Silane, (2,4,6-trimethylphenyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable silicon-carbon or silicon-oxygen bonds. These interactions are crucial in applications such as surface modification and catalysis.

Comparison with Similar Compounds

    Phenylsilane (C6H5SiH3): Unlike Silane, (2,4,6-trimethylphenyl)-, Phenylsilane has three hydrogen atoms bonded to the silicon atom instead of methyl groups.

    Trimethylsilane (C3H9Si): This compound has three methyl groups bonded to the silicon atom but lacks the phenyl group.

    Triphenylsilane (C18H16Si): This compound has three phenyl groups bonded to the silicon atom, making it bulkier compared to Silane, (2,4,6-trimethylphenyl)-.

Uniqueness: Silane, (2,4,6-trimethylphenyl)- is unique due to its specific combination of a phenyl group and three methyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

InChI

InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXPOJMQRBBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40767120
Record name (2,4,6-Trimethylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120578-34-9
Record name (2,4,6-Trimethylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40767120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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